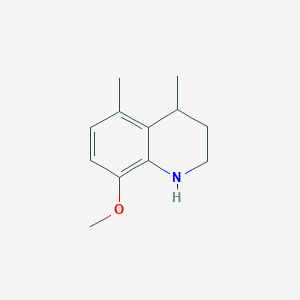

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

説明

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a methoxy group at the 8-position and methyl groups at the 4- and 5-positions of the tetrahydroquinoline scaffold. Tetrahydroquinolines are heterocyclic compounds with a partially saturated quinoline ring, enabling diverse biochemical interactions due to their structural flexibility and substituent-dependent electronic properties.

特性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC名 |

8-methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17NO/c1-8-4-5-10(14-3)12-11(8)9(2)6-7-13-12/h4-5,9,13H,6-7H2,1-3H3 |

InChIキー |

KZAQIWLGSXQLGG-UHFFFAOYSA-N |

正規SMILES |

CC1CCNC2=C(C=CC(=C12)C)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the reduction of 8-methoxy-4,5-dimethylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of homogeneous catalysts in asymmetric hydrogenation has been demonstrated to produce enantiomerically pure compounds .

化学反応の分析

反応の種類: 8-メトキシ-4,5-ジメチル-1,2,3,4-テトラヒドロキノリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノリン誘導体を形成することができます。

還元: さらなる還元により、完全に飽和したキノリン誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウムまたは白金触媒の存在下での水素ガス。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、酸性または塩基性条件下で使用できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換キノリンおよびテトラヒドロキノリン誘導体が含まれ、これらは有機合成および医薬品化学でさらに利用できます .

4. 科学研究への応用

8-メトキシ-4,5-ジメチル-1,2,3,4-テトラヒドロキノリンは、科学研究でいくつかの応用があります。

化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害剤と受容体リガンドの研究に使用されています。

科学的研究の応用

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals

作用機序

8-メトキシ-4,5-ジメチル-1,2,3,4-テトラヒドロキノリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。メトキシ基とジメチル基は、これらの標的に対する結合親和性と選択性を高めます。 この化合物は、さまざまな生化学経路を調節することができ、観察された生物学的効果につながります .

類似化合物:

1,2,3,4-テトラヒドロキノリン: メトキシ基とジメチル基を欠いており、異なる化学的および生物学的特性を示します。

8-メトキシ-1,2,3,4-テトラヒドロキノリン: 類似の構造ですが、ジメチル基を欠いています。

4,5-ジメチル-1,2,3,4-テトラヒドロキノリン: 類似の構造ですが、メトキシ基を欠いています。

独自性: 8-メトキシ-4,5-ジメチル-1,2,3,4-テトラヒドロキノリンにメトキシ基とジメチル基の両方が存在することは、独特の化学反応性と生物活性を付与します。 これらの官能基は、その溶解性、安定性、および結合相互作用を高め、さまざまな研究および産業用途において貴重な化合物となっています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Compounds :

Analysis :

- Methoxy Group (8-OCH₃): The 8-methoxy substituent in the target compound enhances electron-donating effects, improving binding to biological targets. This is critical in antineoplastic derivatives like bis[(carbamoyloxy)methyl] pyrrolo-isoquinolines, which showed activity against P388 lymphocytic leukemia and colon 38 tumors .

- This property may explain superior bioavailability in anticancer assays .

- Hydroxy vs. Methoxy : 2-Methyl-5-hydroxy-THQ exhibits analgesic activity but lower potency than morphine, highlighting that polar hydroxyl groups may limit CNS penetration compared to methoxy substituents.

Analysis :

- The target compound’s synthesis likely involves multi-step functionalization, as seen in related pyrrolo-isoquinolines requiring phenolic cyclization and subsequent carbamate derivatization .

- Diarylated dimethoxy-THQs are synthesized efficiently via Grignard reactions, but demethylation attempts (e.g., using AlCl₃) led to aromatization side reactions, limiting hydroxyl analog yields .

生物活性

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline (MDTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of MDTHQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- IUPAC Name : 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

Biological Activity Overview

MDTHQ has been studied for various biological activities including:

- Anticancer Activity : Research has indicated that MDTHQ exhibits significant cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.

- Antimicrobial Properties : The compound demonstrates antibacterial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes.

- Neuroprotective Effects : Preliminary studies suggest that MDTHQ may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of MDTHQ is attributed to its interaction with various molecular targets:

- Inhibition of Cell Proliferation : Studies have shown that MDTHQ can block the cell cycle at the G2/M phase in cancer cells, leading to reduced cell division.

- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : MDTHQ exhibits antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Activity

A notable study evaluated the cytotoxicity of MDTHQ on human colorectal cancer cell lines (HCT116 and Caco-2). The results indicated:

- IC50 Values : The IC50 values for HCT116 and Caco-2 were found to be 15 µM and 20 µM respectively after 48 hours of treatment.

- Mechanism : Western blot analysis revealed that MDTHQ inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival .

Antimicrobial Activity

In another study focusing on antimicrobial properties:

- Bacterial Strains Tested : MDTHQ was tested against Staphylococcus aureus and Escherichia coli.

- Results : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDTHQ | Anticancer | 15 | PI3K/AKT/mTOR inhibition |

| 7-Methoxy-8-methylquinazolin | Anticancer | 20 | Cell cycle arrest |

| Other Tetrahydroquinolines | Antimicrobial | Varies | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。